![molecular formula C9H10N2O3S B1453532 (6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1105190-72-4](/img/structure/B1453532.png)

(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Vue d'ensemble

Description

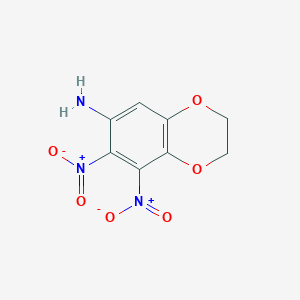

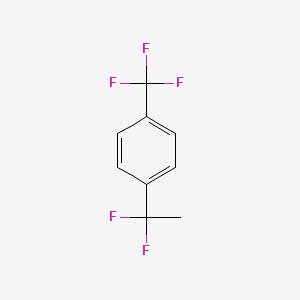

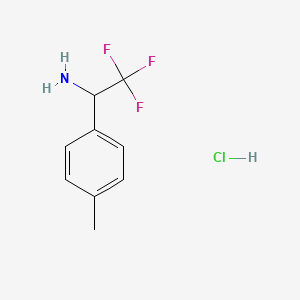

“(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1105190-72-4 . Its molecular weight is 226.26 . The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C9H10N2O3S/c1-5-3-10-9-11(8(5)14)6(4-15-9)2-7(12)13/h3,6H,2,4H2,1H3,(H,12,13)" .

Synthesis Analysis

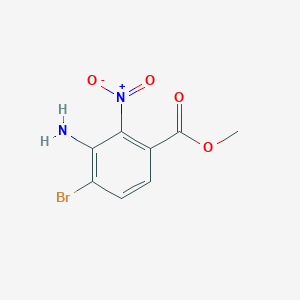

The synthesis of thiazolo[3,2-a]pyrimidines, which includes “this compound”, involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazolo[3,2-a]pyrimidine ring system, which is structurally similar to purine . This compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3, which is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .

Applications De Recherche Scientifique

Pyrimidine Derivatives in Biomedical Research

Pyrimidine derivatives, such as those mentioned in studies on quinazolines and pyrimidines, play a significant role in the development of optoelectronic materials due to their unique photophysical properties. These compounds are known for their broad spectrum of biological activities and have been explored for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. This suggests a potential avenue for the application of your compound in the field of materials science and biomedical engineering, where its unique structure could contribute to the development of new materials with specific electronic or photophysical properties (Lipunova et al., 2018).

Advanced Oxidation Processes

Another area of interest is the application of advanced oxidation processes (AOPs) in environmental science, particularly in the degradation of pharmaceutical compounds. While not directly related to your compound, research in this area demonstrates the significance of understanding the degradation pathways, by-products, and biotoxicity of chemical compounds. AOPs have been used to treat various contaminants, including acetaminophen, leading to the generation of different kinetics, mechanisms, and by-products. This research underscores the importance of investigating the environmental impact and degradation behavior of chemical compounds, including potentially (6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid, in water treatment and pollution control (Qutob et al., 2022).

Mécanisme D'action

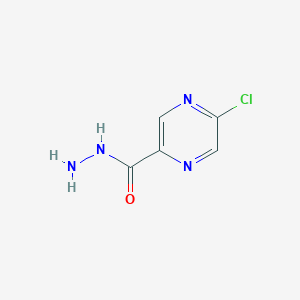

While the specific mechanism of action for “(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” is not provided in the search results, it is noted that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

Orientations Futures

The future directions for research on “(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” and its derivatives could involve further exploration of their synthetic potential and their use in the design of new medicines, including anticancer drugs . Further studies could also focus on optimizing the interaction between the ligand and biological target .

Propriétés

IUPAC Name |

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-5-3-10-9-11(8(5)14)6(4-15-9)2-7(12)13/h3,6H,2,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMKBELWEKYDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)C(CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

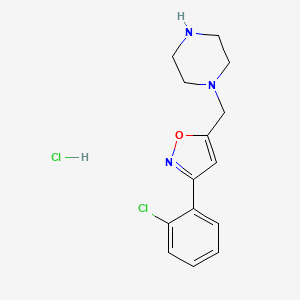

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

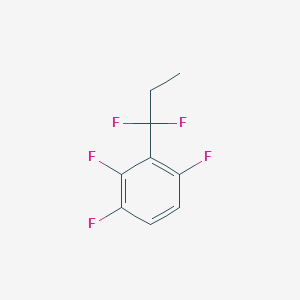

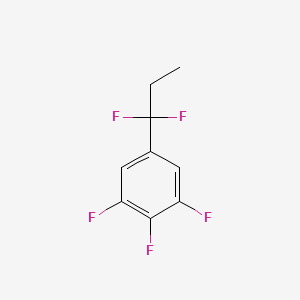

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)

![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)